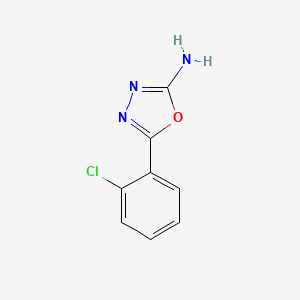

5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(2-chlorophenyl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3O/c9-6-4-2-1-3-5(6)7-11-12-8(10)13-7/h1-4H,(H2,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVKFAXPORKOLTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN=C(O2)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2138-98-9 | |

| Record name | 2-Amino-5-(2-chlorophenyl)-1,3,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis and characterization of 5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-amine

An In-depth Technical Guide to the Synthesis and Characterization of 5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-amine

Abstract

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] These five-membered heterocyclic compounds are often utilized as bioisosteric replacements for amide and ester groups, enhancing metabolic stability and pharmacokinetic profiles.[4][5] This guide provides a comprehensive, field-proven methodology for the synthesis and detailed structural elucidation of a specific derivative, this compound. We present a robust, two-step synthetic protocol, followed by a multi-technique approach to characterization, including Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). This document is intended for researchers and scientists in drug discovery and development, offering both practical experimental procedures and the theoretical basis for each analytical choice.

Synthesis Methodology: A Two-Step Approach

The synthesis of 2-amino-5-aryl-1,3,4-oxadiazoles is most reliably achieved through the oxidative cyclization of an appropriate aldehyde-derived semicarbazone. This method is efficient, scalable, and utilizes readily available starting materials.[6] The pathway involves an initial condensation reaction to form the semicarbazone intermediate, followed by an iodine-mediated intramolecular cyclization to yield the desired oxadiazole ring.

Principle and Rationale

The core of this synthesis is the transformation of a linear semicarbazone into a stable, aromatic 1,3,4-oxadiazole ring.

-

Step 1: Semicarbazone Formation. 2-Chlorobenzaldehyde is reacted with semicarbazide hydrochloride. The nucleophilic nitrogen of semicarbazide attacks the electrophilic carbonyl carbon of the aldehyde, followed by dehydration, to form the corresponding 1-((2-chlorophenyl)methylene)semicarbazide (semicarbazone). Sodium acetate is used to neutralize the HCl salt of the semicarbazide, liberating the free base required for the reaction.

-

Step 2: Oxidative Cyclization. The semicarbazone intermediate is subjected to an iodine-mediated oxidative cyclization.[3][6] Iodine facilitates the intramolecular C-O bond formation, leading to the closure of the five-membered ring.[3] Sodium bicarbonate acts as a base to neutralize the hydrogen iodide (HI) byproduct formed during the reaction, driving the equilibrium towards the product.

Visualizing the Synthesis Pathway

The following diagram illustrates the chemical transformation from reactants to the final product.

Caption: Reaction scheme for the synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1-((2-Chlorophenyl)methylene)semicarbazide

-

In a 250 mL round-bottom flask, dissolve semicarbazide hydrochloride (1.12 g, 10 mmol) and sodium acetate (1.64 g, 20 mmol) in 50 mL of a 1:1 ethanol/water solution.

-

Stir the mixture at room temperature until all solids are dissolved.

-

To this solution, add 2-chlorobenzaldehyde (1.41 g, 1.2 mL, 10 mmol) dropwise with continuous stirring.

-

A cloudy precipitate should form almost immediately. Continue stirring the reaction mixture at room temperature for 1-2 hours to ensure complete reaction.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Filter the resulting solid precipitate using a Büchner funnel, wash thoroughly with cold distilled water (3 x 20 mL), and then with a small amount of cold ethanol.

-

Dry the white solid product under vacuum to yield the semicarbazone intermediate.

Step 2: Synthesis of this compound

-

Suspend the dried semicarbazone intermediate (1.98 g, 10 mmol) in 60 mL of absolute ethanol in a 250 mL round-bottom flask.

-

Add iodine (2.80 g, 11 mmol) and anhydrous sodium bicarbonate (2.52 g, 30 mmol) to the suspension.

-

Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring for 8-12 hours. The reaction mixture will typically turn from dark brown to a lighter color upon completion.

-

Monitor the reaction via TLC until the starting material spot disappears.

-

After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water containing a small amount of sodium thiosulfate to quench any unreacted iodine.

-

A solid product will precipitate. Stir for 30 minutes to ensure complete precipitation.

-

Collect the crude product by vacuum filtration, wash extensively with cold water, and dry.

-

Recrystallize the crude solid from ethanol or an ethanol/water mixture to obtain the pure this compound as a crystalline solid.

Comprehensive Characterization

Structural confirmation and purity assessment are critical. A combination of spectroscopic methods provides irrefutable evidence for the formation of the target compound.[7]

Visualizing the Characterization Workflow

The logical flow from the synthesized compound to final data analysis is depicted below.

Caption: The overall experimental workflow for compound characterization.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule. The disappearance of the C=O stretch from the semicarbazone precursor and the appearance of characteristic oxadiazole ring vibrations are key indicators of successful cyclization.

-

N-H Stretching: A broad to medium absorption band is expected in the range of 3100-3300 cm⁻¹ for the primary amine (-NH₂) group.

-

Aromatic C-H Stretching: A sharp peak is expected just above 3000 cm⁻¹ .

-

C=N Stretching: A strong absorption corresponding to the endocyclic C=N bond of the oxadiazole ring should appear around 1630-1660 cm⁻¹ .[8][9]

-

Aromatic C=C Stretching: Medium to weak bands will be observed in the 1450-1600 cm⁻¹ region.

-

C-O-C Stretching: The characteristic stretching of the C-O-C ether-like linkage within the oxadiazole ring is typically found in the 1020-1250 cm⁻¹ range.[10][11]

-

C-Cl Stretching: A strong band for the aryl-chloride bond is expected in the 750-780 cm⁻¹ region for ortho substitution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR Spectroscopy:

-

Aromatic Protons (Ar-H): The four protons on the 2-chlorophenyl ring will appear as a complex multiplet, typically in the δ 7.4-7.9 ppm range. The ortho-substitution pattern leads to overlapping signals.

-

Amine Protons (-NH₂): A broad singlet is expected for the two amine protons. Its chemical shift can vary significantly (typically δ 7.0-7.5 ppm ) depending on the solvent and concentration, and it is exchangeable with D₂O.[12]

-

-

¹³C NMR Spectroscopy:

-

Oxadiazole Carbons (C2 & C5): The two carbons of the 1,3,4-oxadiazole ring are highly deshielded and are expected to resonate at approximately δ 162-168 ppm (C5, attached to the phenyl ring) and δ 155-160 ppm (C2, attached to the amine).[11][12][13]

-

Aromatic Carbons (Ar-C): The six carbons of the chlorophenyl ring will appear in the typical aromatic region of δ 120-140 ppm . The carbon bearing the chlorine atom (C-Cl) will be in the δ 130-135 ppm range, while the carbon attached to the oxadiazole ring (C-ipso) will be around δ 125-130 ppm .

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the synthesized compound.

-

Molecular Ion Peak (M⁺): The molecular formula is C₈H₆ClN₃O, with a monoisotopic mass of 195.02 Da .[14][15]

-

Isotopic Pattern: A key confirmatory feature will be the presence of two molecular ion peaks due to the natural isotopic abundance of chlorine:

-

[M]⁺ peak at m/z ≈ 195 (corresponding to the ³⁵Cl isotope).

-

[M+2]⁺ peak at m/z ≈ 197 (corresponding to the ³⁷Cl isotope).

-

The intensity ratio of the [M]⁺ to [M+2]⁺ peak will be approximately 3:1 , which is characteristic for a molecule containing one chlorine atom.

-

Summary of Characterization Data

The following table consolidates the expected analytical data for this compound.

| Technique | Feature | Expected Observation |

| FT-IR | N-H stretch (amine) | 3100-3300 cm⁻¹ |

| C=N stretch (ring) | 1630-1660 cm⁻¹ | |

| C-O-C stretch (ring) | 1020-1250 cm⁻¹ | |

| C-Cl stretch | 750-780 cm⁻¹ | |

| ¹H NMR | Aromatic Protons | Multiplet, δ 7.4-7.9 ppm (4H) |

| Amine Protons | Broad Singlet, δ 7.0-7.5 ppm (2H) | |

| ¹³C NMR | Oxadiazole Carbons | δ 155-168 ppm (2C) |

| Aromatic Carbons | δ 120-140 ppm (6C) | |

| Mass Spec. | Molecular Ion [M]⁺ | m/z ≈ 195 (for ³⁵Cl) |

| Isotopic Peak [M+2]⁺ | m/z ≈ 197 (for ³⁷Cl) | |

| [M]⁺:[M+2]⁺ Ratio | Approximately 3:1 |

Conclusion

This guide has detailed a reliable and reproducible method for the synthesis of this compound via the oxidative cyclization of a semicarbazone precursor. The causality behind each procedural step and choice of reagent has been explained to ensure a deep understanding of the chemical transformation. Furthermore, a comprehensive analytical workflow has been established, outlining the expected outcomes from FT-IR, NMR (¹H and ¹³C), and Mass Spectrometry. The combination of these techniques provides a self-validating system to unequivocally confirm the structure and purity of the target molecule, providing a solid foundation for its further investigation in drug discovery and development programs.

References

- Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega.

- 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. National Institutes of Health.

- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI.

- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Bentham Science.

- GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applications. Journal of Applied Pharmaceutical Science and Research.

- 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent. PLOS ONE.

- A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron.

- Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews.

- Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal.

- IR-spectral data of 2,5-disubstituted 1,3,4-oxadiazoles. ResearchGate.

- 1H and 13C NMR characterization of 1,3,4-oxadiazole derivatives. ResearchGate.

- 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine. PubChem.

- Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. PubMed.

- Oxadiazoles in medicinal chemistry. PubMed.

- 13C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. ResearchGate.

- Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. ResearchGate.

- This compound | CAS 2138-98-9. SYNTHESIS.

- Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. MDPI.

Sources

- 1. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture | MDPI [mdpi.com]

- 2. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 3. jchemrev.com [jchemrev.com]

- 4. Oxadiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijper.org [ijper.org]

- 6. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. updatepublishing.com [updatepublishing.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine | C8H6ClN3O | CID 121151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. This compound | CAS 2138-98-9 [matrix-fine-chemicals.com]

An In-Depth Technical Guide to the Physicochemical Properties of 5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-amine

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The 1,3,4-oxadiazole scaffold is a privileged structure known for its metabolic stability and diverse biological activities.[1][2][3] Understanding the fundamental physicochemical parameters of its derivatives is paramount for predicting pharmacokinetic behavior (Absorption, Distribution, Metabolism, and Excretion - ADME), optimizing formulation strategies, and ensuring target engagement. This document offers an in-depth examination of the compound's molecular attributes, solubility, lipophilicity, and ionization state. Furthermore, it provides detailed, field-proven experimental protocols for their determination, contextualizing the causality behind methodological choices to ensure data integrity and reproducibility for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Physicochemical Profiling

The journey of a drug candidate from a laboratory curiosity to a therapeutic agent is critically dependent on its physicochemical characteristics. These properties govern how a molecule behaves in a biological system long before it reaches its intended target. The compound this compound (Figure 1) belongs to the 1,3,4-oxadiazole class, a scaffold frequently employed in the design of antimicrobial, anticancer, and anti-inflammatory agents.[4] The inherent stability of the oxadiazole ring makes it a bioisosteric replacement for ester and amide groups, often improving metabolic resistance.[3]

However, the substitution pattern—in this case, a 2-chlorophenyl group and a 2-amino group—dramatically influences its properties. This guide dissects these properties, not as a mere list of values, but as a framework for understanding the molecule's potential and liabilities in a drug development context. Accurate characterization is the bedrock upon which rational drug design is built.

Core Molecular Attributes and Physicochemical Summary

A foundational understanding begins with the molecule's basic structural and physical data. These attributes are the primary inputs for both computational models and experimental design.

Chemical Identity

-

IUPAC Name: this compound[5]

-

Chemical Structure:

(Image generated for illustrative purposes)

Summary of Physicochemical Properties

The following table summarizes the key experimental and computationally predicted properties for this compound and its closely related isomers, providing a comparative landscape.

| Property | Value / Predicted Value | Significance in Drug Development |

| Melting Point (MP) | ~230-245 °C (Est. based on isomers)[4] | Purity indicator; influences solid-state stability and formulation. |

| Aqueous Solubility | Low (Predicted based on 4-chloro isomer: 14.3 µg/mL at pH 7.4)[8] | Directly impacts bioavailability and dissolution rate. |

| Lipophilicity (XLogP3) | ~1.7 (Predicted for isomers)[8][9] | Governs membrane permeability, protein binding, and metabolic clearance. |

| Ionization Constant (pKa) | Not experimentally reported; predicted basic pKa for the amine. | Determines the charge state at physiological pH, affecting solubility, permeability, and target binding. |

| Polar Surface Area (PSA) | 64.9 Ų (Computed for isomers)[8][9] | Influences cell permeability and transport characteristics. |

In-Depth Analysis and Experimental Determination

This section transitions from summary data to the practical science of its acquisition, providing both the "how" and the "why" for each critical parameter.

Melting Point: A Sentinel of Purity and Stability

The melting point is more than a physical constant; it is a primary indicator of a compound's purity. A sharp melting range (typically <2°C) suggests a pure substance, whereas a broad and depressed range often indicates the presence of impurities. For formulation scientists, a high melting point, as expected for this compound, suggests strong crystal lattice energy, which can correlate with poor solubility but good solid-state stability.

This standard method provides a reliable and accessible means of determining the melting range.[10][11][12]

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. Load a small amount (2-3 mm height) into a sealed-end capillary tube by tapping the open end into the powder and then tapping the sealed end on a hard surface to pack the sample.[10]

-

Apparatus Setup: Place the capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp).

-

Rapid Preliminary Scan: Heat the block rapidly to get an approximate melting temperature. Allow the block to cool to at least 20°C below this approximate value.

-

Accurate Determination: Begin heating again at a slow, controlled rate (1-2°C per minute).

-

Data Recording: Record two temperatures:

-

T₁: The temperature at which the first drop of liquid appears.

-

T₂: The temperature at which the entire sample becomes a clear liquid. The melting range is reported as T₁ - T₂. For a pure compound, this range should be narrow.

-

Workflow for Physicochemical Characterization

Caption: Ionization state of the basic amine group as a function of pH relative to its pKa.

Computational Insights and Predictive Modeling

While experimental determination is the definitive standard, in silico computational tools play a vital role in modern drug discovery for early-stage assessment. [13]Platforms like SwissADME, QikProp, and others use fragment-based methods and quantitative structure-property relationship (QSPR) models to predict physicochemical properties from a 2D structure alone. [3][13][14] For this compound, these tools can provide rapid estimates for:

-

logP/logD: Helps prioritize compounds for synthesis.

-

Aqueous Solubility (logS): Flags potential bioavailability issues early.

-

pKa: Provides an initial estimate to guide the design of titration experiments.

-

Pharmacokinetic Descriptors: Predicts adherence to guidelines like Lipinski's Rule of Five, which assesses drug-likeness. [14] The key is to use these predictions not as absolute truths, but as hypotheses to be validated by the rigorous experimental methods described in this guide. The synergy between computational prediction and empirical validation accelerates the drug development cycle.

Conclusion

This compound is a molecule with a promising structural scaffold for medicinal chemistry. This guide has established that its physicochemical profile is likely characterized by high solid-state stability, low intrinsic aqueous solubility, and favorable lipophilicity for membrane permeation. The presence of a basic amine group is a critical feature, making its charge state, and thus its properties, highly dependent on the local pH environment.

For researchers and drug development professionals, the path forward is clear. The robust experimental protocols detailed herein for determining melting point, lipophilicity, and pKa are not merely procedural steps; they are self-validating systems for generating the high-quality, reproducible data necessary for informed decision-making. A thorough understanding and precise measurement of these core physicochemical properties are indispensable for unlocking the full therapeutic potential of this and related compounds.

References

-

PubChem. (n.d.). 5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

Asif, M. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International, 2014, 1-15. Retrieved from [Link]

-

ChemBK. (2024). 2-AMINO-5-(2-CHLOROPHENYL)-1,3,4-THIADIAZOLE. Retrieved from [Link]

-

Krátký, M., et al. (2022). 1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues. PLOS ONE, 17(5), e0268925. Retrieved from [Link]

-

PubChem. (n.d.). 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

Molbase. (n.d.). This compound | CAS 2138-98-9. Retrieved from [Link]

-

de Oliveira, R. S., et al. (2023). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. Molecules, 28(19), 6963. Retrieved from [Link]

-

Wan, H., et al. (2003). Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. Journal of Pharmaceutical and Biomedical Analysis, 33(5), 947-957. Retrieved from [Link]

-

Singh, P., et al. (2019). Syntheses, Characterization and Biological Evaluation of a Series of 2-Phenylamino-5-(2-Chlorophenyl)-1,3,4-Oxadiazole Derivatives. Dhaka University Journal of Pharmaceutical Sciences, 18(1), 75-83. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 4.3: Melting Point Determination Procedure. Retrieved from [Link]

-

Al-Masoudi, W. A. (2014). Potentiometric study for Determination of PKa values for Schiff bases derived from 2-acetyl pyridine with heterocyclic amines. National Journal of Chemistry, 54, 496-506. Retrieved from [Link]

-

Wan, H., et al. (2003). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. ResearchGate. Retrieved from [Link]

-

Chen, Y., et al. (2021). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. ACS Omega, 6(10), 6898–6905. Retrieved from [Link]

-

University of Basrah. (n.d.). experiment (1) determination of melting points. Retrieved from [Link]

-

Alam, M. J., et al. (2022). Computational Design and Toxicity Prediction of Oxazole Derivatives Targeting PPARγ as Potential Therapeutics for Diabetes Mellitus in Compare to Rosiglitazone and Pioglitazone. Journal of the Chilean Chemical Society, 67(4). Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Salter, C. (2000). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education, 77(10), 1345. Retrieved from [Link]

-

Benali, O., et al. (2022). Computational study of optoelectronic properties of oxadiazole-based compounds for organic light emitting diodes. Molecular Physics, 120(14). Retrieved from [Link]

- Pidgeon, C., & Tsai, C. (2002). US Patent 6,548,307 B2: Determination of logP coefficients via a RP-HPLC column. Google Patents.

-

Valko, K. (2004). Determination of solute lipophilicity by reversed-phase high-performance liquid chromatography (RP-HPLC). The Journal of Medical Investigation, 51(1-2), 1-8. Retrieved from [Link]

-

Westlab Canada. (2023). Measuring the Melting Point. Retrieved from [Link]

-

de Oliveira, R. S., et al. (2023). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. ResearchGate. Retrieved from [Link]

-

Yildirim, E., et al. (2023). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Hacettepe University Journal of the Faculty of Pharmacy, 43(3), 241-250. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

S. D. College of Engineering & Technology. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. Retrieved from [Link]

-

Soral, M., et al. (2022). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. Molecules, 27(15), 4945. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 2-AMino-5-(4-chlorophenyl)-1,3,4-oxadiazole. Retrieved from [Link]

-

Fantin, M., et al. (2022). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules, 27(19), 6296. Retrieved from [Link]

Sources

- 1. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. publications.cuni.cz [publications.cuni.cz]

- 3. mdpi.com [mdpi.com]

- 4. 2-AMino-5-(4-chlorophenyl)-1,3,4-oxadiazole [myskinrecipes.com]

- 5. This compound | CAS 2138-98-9 [matrix-fine-chemicals.com]

- 6. 2-Amino-5-(2-chlorophenyl)-1,3,4-oxadiazole | 2138-98-9 [amp.chemicalbook.com]

- 7. 2138-98-9 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 8. 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine | C8H6ClN3O | CID 356899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine | C8H6ClN3O | CID 121151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. westlab.com [westlab.com]

- 12. davjalandhar.com [davjalandhar.com]

- 13. Computational Design and Toxicity Prediction of Oxazole Derivatives Targeting PPARγ as Potential Therapeutics for Diabetes Mellitus in Compare to Rosiglitazone and Pioglitazone | Journal of the Chilean Chemical Society [jcchems.com]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-amine (CAS number 2138-98-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-amine is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. The 1,3,4-oxadiazole moiety is a well-known pharmacophore, and its derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1] This guide provides a comprehensive technical overview of this compound, covering its synthesis, physicochemical properties, pharmacological activities, and relevant experimental protocols.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and interpretation of biological activity data.

| Property | Value | Source(s) |

| CAS Number | 2138-98-9 | [2] |

| IUPAC Name | This compound | [2] |

| Molecular Formula | C₈H₆ClN₃O | [2] |

| Molecular Weight | 195.61 g/mol | [2] |

| Melting Point | 165-166 °C | [3] |

| Appearance | White to brown powder, crystals or crystalline powder and/or chunks | [4] |

| Solubility | Soluble in some organic solvents, such as chloroform and dichloromethane.[5] Limited solubility in water. | [5][6] |

Synthesis

The synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles is a well-established process in organic chemistry. Several synthetic routes have been reported, often involving the cyclization of a semicarbazide derivative.[7]

General Synthetic Pathway

A common and effective method for the synthesis of this compound involves the oxidative cyclization of 1-(2-chlorobenzoyl)thiosemicarbazide. This reaction can be carried out using various oxidizing agents.

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

The following protocol is a representative method for the synthesis of the title compound.

Materials:

-

2-Chlorobenzoyl chloride

-

Thiosemicarbazide

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Iodine (I₂)

-

Potassium iodide (KI)

Procedure:

-

Synthesis of 1-(2-Chlorobenzoyl)thiosemicarbazide (Intermediate):

-

Dissolve thiosemicarbazide in a suitable solvent such as ethanol.

-

Slowly add 2-chlorobenzoyl chloride to the solution while stirring at room temperature.

-

Continue stirring for several hours until the reaction is complete (monitored by TLC).

-

The resulting precipitate, 1-(2-chlorobenzoyl)thiosemicarbazide, is filtered, washed with cold ethanol, and dried.

-

-

Oxidative Cyclization to form this compound:

-

Suspend the dried 1-(2-chlorobenzoyl)thiosemicarbazide in ethanol.

-

Add a solution of sodium hydroxide and stir to form a clear solution.

-

Slowly add a solution of iodine in potassium iodide with constant stirring.

-

Continue stirring at room temperature for a few hours.

-

The product, this compound, will precipitate out of the solution.

-

Filter the precipitate, wash with a solution of sodium thiosulfate (to remove excess iodine) and then with water.

-

Recrystallize the crude product from ethanol to obtain pure crystals.

-

Pharmacological Profile

The 1,3,4-oxadiazole ring is a versatile scaffold that imparts a range of pharmacological activities to the molecules that contain it. This compound and its derivatives have been investigated for several biological activities, with a primary focus on their antimicrobial and anticancer properties.

Antimicrobial and Antifungal Activity

Derivatives of this compound, particularly Schiff bases, have demonstrated notable antimicrobial and antifungal activities.[3] These compounds have been tested against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.

Table of Antimicrobial and Antifungal Activity of Schiff Base Derivatives:

| Derivative | Target Organism | MIC (µg/mL) | Reference |

| Schiff Base of this compound with furan-2-carbaldehyde | Staphylococcus aureus | 97 | [6] |

| Escherichia coli | 100 | [6] | |

| Pseudomonas aeruginosa | 102 | [6] | |

| Candida albicans | 95 | [6] | |

| Aspergillus fumigatus | 100 | [6] | |

| Schiff Base of this compound with 5-nitrofuran-2-carbaldehyde | Staphylococcus aureus | 88 | [6] |

| Escherichia coli | 70 | [6] | |

| Pseudomonas aeruginosa | 85 | [6] | |

| Candida albicans | 89 | [6] | |

| Aspergillus fumigatus | 78 | [6] |

Anticancer Activity

The 1,3,4-oxadiazole scaffold is a key feature in several anticancer agents.[8] Derivatives of this compound have been evaluated for their cytotoxic effects against various cancer cell lines.

Table of Anticancer Activity of Related Oxadiazole Derivatives:

| Compound | Cancer Cell Line | Activity | Reference |

| N-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine | HOP-92 (Non-Small Cell Lung Cancer) | 34.14% growth inhibition at 10 µM | [7] |

| N-(2,4-Dimethylphenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine | MDA-MB-435 (Melanoma) | Growth Percent = 6.82 | [5] |

| K-562 (Leukemia) | Growth Percent = 24.80 | [5] | |

| NCI-H522 (Non-Small Cell Lung Cancer) | Growth Percent = 41.03 | [5] |

Mechanism of Action

The precise mechanism of action for this compound is likely multifaceted and dependent on the biological context. However, research on the 1,3,4-oxadiazole class of compounds points towards several potential molecular targets.

One of the prominent proposed mechanisms for the biological activity of oxadiazole derivatives is the inhibition of thioredoxin reductase (TrxR) .[9] TrxR is a crucial enzyme in the thioredoxin system, which is responsible for maintaining the redox balance within cells. Cancer cells often have an upregulated thioredoxin system to cope with increased oxidative stress, making TrxR an attractive target for anticancer therapy. Inhibition of TrxR leads to an accumulation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells.

Caption: Proposed mechanism of action via inhibition of Thioredoxin Reductase.

Other potential mechanisms of action for 1,3,4-oxadiazole derivatives in cancer include the inhibition of:

-

Telomerase: An enzyme crucial for maintaining telomere length and enabling the immortality of cancer cells.[10]

-

Histone Deacetylases (HDACs): Enzymes that play a key role in the epigenetic regulation of gene expression.[10]

-

Thymidylate Synthase: An enzyme essential for the synthesis of DNA precursors.[10]

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments relevant to the evaluation of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2][9][11]

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB)

-

Bacterial inoculum (adjusted to 0.5 McFarland standard)

-

Stock solution of this compound or its derivative in a suitable solvent (e.g., DMSO)

-

Sterile pipette tips and multichannel pipette

Procedure:

-

Preparation of the Microtiter Plate:

-

Add 100 µL of sterile MHB to all wells of a 96-well microtiter plate.

-

-

Serial Dilution of the Test Compound:

-

Add 100 µL of the stock solution of the test compound (at twice the highest desired final concentration) to the wells in the first column.

-

Using a multichannel pipette, mix the contents of the first column by pipetting up and down.

-

Transfer 100 µL from the first column to the second column.

-

Repeat this serial dilution process across the plate to the tenth column. Discard 100 µL from the tenth column.

-

Column 11 will serve as the growth control (no compound), and column 12 as the sterility control (no bacteria).

-

-

Inoculation:

-

Dilute the 0.5 McFarland bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Add 100 µL of the diluted bacterial inoculum to wells in columns 1 through 11. Do not add bacteria to column 12.

-

-

Incubation:

-

Cover the plate and incubate at 37°C for 18-24 hours.

-

-

Reading the Results:

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm.

-

Protocol 2: In Vitro Antifungal Susceptibility Testing

This protocol is adapted for determining the antifungal activity of the compound.[4][12][13]

Materials:

-

96-well microtiter plates

-

RPMI-1640 medium

-

Fungal inoculum (e.g., Candida albicans, adjusted to a specific cell density)

-

Stock solution of the test compound in a suitable solvent (e.g., DMSO)

-

Sterile pipette tips and multichannel pipette

Procedure:

-

Preparation of the Microtiter Plate:

-

Follow a similar serial dilution procedure as described in Protocol 1, using RPMI-1640 medium instead of MHB.

-

-

Inoculation:

-

Prepare the fungal inoculum in RPMI-1640 medium to a final concentration of approximately 0.5-2.5 x 10³ cells/mL.

-

Add 100 µL of the fungal inoculum to the appropriate wells.

-

-

Incubation:

-

Incubate the plates at 35°C for 24-48 hours.

-

-

Reading the Results:

-

The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50%) compared to the growth control.

-

Conclusion

This compound is a valuable building block in the design and synthesis of novel therapeutic agents. Its derivatives have demonstrated promising antimicrobial, antifungal, and anticancer activities. The insights into its synthesis, physicochemical properties, and potential mechanisms of action provided in this guide serve as a foundational resource for researchers in the field. Further investigation into the specific molecular interactions and optimization of its structure could lead to the development of potent new drugs for a variety of diseases.

References

- Shakya, A. K., & El-Agbar, Z. (2009). Synthesis and Biological Evaluation of Schiff Bases of 2-Amino-5-(2-chlorophenyl)-1,3,4-oxadiazole. Asian Journal of Chemistry, 21(4), 2515-2520.

- Ahsan, M. J., et al. (2014). Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues.

- Salinas, G., et al. (2015). Inhibition of Tapeworm Thioredoxin and Glutathione Pathways by an Oxadiazole N-Oxide Leads to Reduced Mesocestoides vogae Infection Burden in Mice. Molecules, 20(7), 11793-11807.

-

Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Retrieved from [Link]

-

ChemSrc. (n.d.). This compound | CAS 2138-98-9. Retrieved from [Link]

- Shakya, A. K., & El-Agbar, Z. (2009). Synthesis and Biological Evaluation of Schiff Bases of 2-Amino-5-(2-chlorophenyl)-1,3,4-oxadiazole. Asian Journal of Chemistry, 21(4), 2515-2520.

- de-Souza-Silva, C. M., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), 57127.

- Ahsan, M. J., et al. (2015). Synthesis of N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine as Antimicrobial and Anticancer Agents. Sciforum.

- Khan, M. S. Y., & Akhtar, M. (2003). Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. Indian Journal of Chemistry, 42B, 900-904.

- Al-Masoudi, N. A., et al. (2014). Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles Using 1,3-Dibromo-5,5-dimethylhydantoin as Oxidant.

- Salama, M. A., et al. (2020).

- Bollikolla, H. B., & Liu, B. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-268.

- Bala, S., et al. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. International Journal of Medicinal Chemistry, 2014, 172791.

- Kumar, D., et al. (2021). 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Biointerface Research in Applied Chemistry, 12(4), 5727-5744.

-

ChemBK. (2024). 2-AMINO-5-(2-CHLOROPHENYL)-1,3,4-THIADIAZOLE. Retrieved from [Link]

- Kratky, M., et al. (2021). 1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues. PLOS ONE, 16(5), e0252079.

- Kumar, D., et al. (2021). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Pharmaceuticals, 14(10), 1045.

- Colussi, C., & Sica, G. (2010). Thioredoxin Reductase and its Inhibitors. Current Medicinal Chemistry, 17(20), 2148-2163.

-

MySkinRecipes. (n.d.). 2-AMino-5-(4-chlorophenyl)-1,3,4-oxadiazole. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. Retrieved from [Link]

- Canton, E., et al. (2003). In vitro antifungal susceptibility testing.

- Glomb, T., & Świątek, P. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2424.

- Yousef, T. A., et al. (2020).

Sources

- 1. 5-(2-Amino-5-chlorophenyl)-1,3,4-oxadiazol-2-amine | C8H7ClN4O | CID 82470800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS 2138-98-9 [matrix-fine-chemicals.com]

- 3. 2-Amino-5-(2-chlorophenyl)-1,3,4-oxadiazole | 2138-98-9 [amp.chemicalbook.com]

- 4. Frontiers | Inhibition of Thioredoxin Reductase by Santamarine Conferring Anticancer Effect in HeLa Cells [frontiersin.org]

- 5. chembk.com [chembk.com]

- 6. 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine | C8H6ClN3O | CID 356899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. jchemrev.com [jchemrev.com]

- 8. Molecular mechanism of thioredoxin regulation in photosynthetic A2B2-glyceraldehyde-3-phosphate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of Tapeworm Thioredoxin and Glutathione Pathways by an Oxadiazole N-Oxide Leads to Reduced Mesocestoides vogae Infection Burden in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. biointerfaceresearch.com [biointerfaceresearch.com]

- 13. mdpi.com [mdpi.com]

The 1,3,4-Oxadiazole Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Abstract

The 1,3,4-oxadiazole is a five-membered aromatic heterocycle that has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique physicochemical properties, including metabolic stability, favorable electronic characteristics, and ability to act as a bioisosteric replacement for amide and ester functionalities, have cemented its role as a cornerstone in the design of novel therapeutic agents.[1][3] This guide provides a comprehensive analysis of the biological significance of the 1,3,4-oxadiazole core, detailing its broad spectrum of pharmacological activities, underlying mechanisms of action, and key structure-activity relationships. We will explore its successful application in developing anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents, supported by field-proven synthetic methodologies and mechanistic insights to empower researchers in their drug discovery endeavors.

The 1,3,4-Oxadiazole Core: Physicochemical and Structural Attributes

The 1,3,4-oxadiazole ring is a planar, electron-deficient aromatic system containing one oxygen and two nitrogen atoms.[4][5] This arrangement confers a unique set of properties that are highly advantageous for drug design:

-

Bioisosterism: The scaffold is widely recognized as a bioisostere for carboxylic acids, esters, and carboxamides.[1] This allows chemists to replace metabolically labile groups, thereby improving pharmacokinetic profiles, without sacrificing the key hydrogen bonding interactions necessary for target binding.[3]

-

Metabolic Stability: The aromatic nature of the ring provides significant resistance to metabolic degradation, enhancing the in vivo half-life of drug candidates.

-

Hydrogen Bonding Capability: The pyridine-type nitrogen atoms in the ring act as effective hydrogen bond acceptors, facilitating strong and specific interactions with biological targets such as enzymes and receptors.

-

Modulable Properties: The 2- and 5-positions of the ring are readily functionalized, allowing for precise tuning of physicochemical properties like solubility, lipophilicity, and electronic distribution to optimize potency and ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.[6] For instance, while aryl substituents tend to decrease water solubility, methyl groups can render the molecule fully water-soluble.[6]

Synthetic Strategies: Building the Core Scaffold

The versatility of the 1,3,4-oxadiazole scaffold is matched by the robustness of its synthetic routes. The most prevalent and reliable methods involve the cyclization of hydrazine-derived intermediates. Understanding these pathways is critical for generating diverse chemical libraries for screening.

General Synthesis Workflow

A common pathway to synthesize 2,5-disubstituted 1,3,4-oxadiazoles begins with readily available carboxylic acids. This multi-step process is a foundational workflow in many medicinal chemistry labs.

Caption: General workflow for the synthesis of 1,3,4-oxadiazoles.

Key Experimental Protocol: Cyclodehydration of 1,2-Diacylhydrazines

This is one of the most fundamental and widely employed methods for constructing the 1,3,4-oxadiazole ring.[7] The choice of the dehydrating agent is crucial and dictates the reaction conditions. Phosphorus oxychloride (POCl₃) is a classic and highly effective reagent for this transformation.

Objective: To synthesize a 2,5-disubstituted-1,3,4-oxadiazole from a 1,2-diacylhydrazine precursor.

Methodology:

-

Preparation: Place the starting 1,2-diacylhydrazine (1.0 eq) into a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add an excess of phosphorus oxychloride (POCl₃, 5-10 eq) to the flask. The reaction is often performed neat or with a high-boiling inert solvent.

-

Heating: Heat the reaction mixture to reflux (typically 80-110 °C) and maintain for 2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring to quench the excess POCl₃.

-

Neutralization & Extraction: Neutralize the acidic aqueous solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is ~7-8. The crude product will often precipitate out and can be collected by filtration. Alternatively, the product can be extracted with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the collected solid or the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude product by recrystallization or column chromatography to yield the pure 2,5-disubstituted-1,3,4-oxadiazole.[7]

The Pharmacological Spectrum of 1,3,4-Oxadiazoles

Derivatives of this scaffold exhibit a remarkable breadth of biological activities, positioning them as valuable leads in numerous therapeutic areas.[2][6][8]

Anticancer Activity

The 1,3,4-oxadiazole ring is a component of numerous potent anticancer agents, including the clinical candidate Zibotentan.[1][4] These compounds exert their antiproliferative effects through diverse and highly specific mechanisms of action.

Mechanisms of Action:

-

Enzyme Inhibition: Many derivatives target enzymes crucial for cancer cell survival and proliferation. This includes the inhibition of histone deacetylases (HDACs), telomerase, topoisomerases, and thymidylate synthase.[9][10] For example, certain 1,3,4-oxadiazole derivatives have been identified as potent and selective HDAC inhibitors, leading to cell growth arrest and apoptosis.[9][10]

-

Kinase Inhibition: They have been shown to inhibit critical signaling kinases like Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), which are often dysregulated in cancer.[4]

-

Signaling Pathway Modulation: A key mechanism for some derivatives is the inhibition of the NF-κB (nuclear factor kappa B) signaling pathway.[10][11] Aberrant NF-κB activation is a hallmark of many cancers, promoting cell proliferation and survival.[11] By preventing the phosphorylation of IκB and the subsequent nuclear translocation of p65, these compounds can effectively shut down this pro-tumorigenic pathway and induce apoptosis.[10][11]

Caption: Inhibition of the NF-κB pathway by a 1,3,4-oxadiazole derivative.[11]

Selected Anticancer 1,3,4-Oxadiazole Derivatives:

| Compound Class | Target Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| Diphenylamine Hybrids | HT29 (Colon) | 1.3 - 2.0 | Cytotoxicity | [4] |

| Benzothiophene Hybrids (CMO) | HCCLM3 (Liver) | 27.5 | NF-κB Inhibition | [11] |

| Isatin Hybrids | HT-29 (Colon) | 0.78 | EGFR/CDK2 Inhibition | [4] |

| Isatin Hybrids | HepG2 (Liver) | 0.26 | EGFR/CDK2 Inhibition | [4] |

| Thioacetamides | A549 (Lung) | <0.14 | MMP-9 Inhibition | [12] |

Antimicrobial Activity

The emergence of multidrug-resistant pathogens presents a global health crisis, and 1,3,4-oxadiazole derivatives have shown significant promise as a new class of antimicrobial agents.[3] They possess a broad spectrum of activity, including antibacterial, antifungal, and antitubercular effects.[3][6][13]

-

Antibacterial: These compounds have demonstrated efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) bacteria.[3][6] A key mechanism of action is the inhibition of bacterial topoisomerases II (DNA gyrase) and IV, essential enzymes involved in DNA replication, thereby halting bacterial growth.[3] The nitrofuran-containing derivative, Furamizole, is a known example with potent antibacterial properties.[6]

-

Antifungal: Significant activity has been reported against pathogenic fungi like Aspergillus niger and Candida albicans.[3][6] In some cases, synthesized derivatives showed 8 to 16 times greater activity than the standard drug fluconazole.[3]

-

Antiviral: The most prominent example of a 1,3,4-oxadiazole-containing drug is Raltegravir, a first-in-class HIV integrase inhibitor.[1][6] It effectively blocks the integration of viral DNA into the host genome, a critical step in the HIV replication cycle.[6]

Anti-inflammatory and Analgesic Activity

Many 1,3,4-oxadiazole derivatives exhibit potent anti-inflammatory and analgesic properties.[2][14] The proposed mechanism for their anti-inflammatory effect is the inhibition of prostaglandin biosynthesis.[15] Several synthesized compounds have shown activity comparable or superior to standard non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and diclofenac in preclinical models, often with a reduced risk of ulcerogenic side effects.[2][14]

Anticonvulsant Activity

Epilepsy remains a challenging neurological disorder for a significant portion of patients who do not respond to current therapies.[16] The 1,3,4-oxadiazole scaffold has been extensively investigated for the development of novel anticonvulsant agents.[16][17] Numerous derivatives have shown significant protection in standard preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests, indicating their potential to treat generalized tonic-clonic and myoclonic seizures.[16][17][18]

Future Perspectives and Conclusion

The 1,3,4-oxadiazole scaffold is a testament to the power of heterocyclic chemistry in drug discovery. Its combination of metabolic stability, synthetic accessibility, and versatile biological activity ensures its continued relevance.[6][8] Future research will likely focus on the development of hybrid molecules, where the oxadiazole core is combined with other pharmacophores to achieve multi-target activity, particularly in complex diseases like cancer.[9] Furthermore, the application of computational studies, such as molecular docking and QSAR, will continue to refine the rational design of new derivatives with enhanced potency and selectivity.[7] For drug development professionals, the 1,3,4-oxadiazole ring represents a reliable and highly fruitful starting point for generating novel, effective, and safe therapeutic agents to address unmet medical needs.

References

-

Lis, M. & Konkel, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules. Available from: [Link]

-

Borges, F., et al. (2013). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules. Available from: [Link]

-

Asnani, A. & Bhope, S. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Letters in Organic Chemistry. Available from: [Link]

-

Sharma, R., Kumar, N., & Yadav, R. (2015). Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Research and Reviews: Journal of Chemistry. Available from: [Link]

-

Kaur, R., et al. (2021). 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Chemistry. Available from: [Link]

-

Ambekar, A. D. & Mohite, S. K. (2021). Pharmacological Importance And Chemistry Of 1,3,4-Oxadiazole Derivatives. Journal of University of Shanghai for Science and Technology. Available from: [Link]

-

Asati, V., et al. (2023). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Pharmaceuticals. Available from: [Link]

-

Glomb, T., et al. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Molecules. Available from: [Link]

-

Yadav, A. R., et al. (2023). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Journal of Molecular Structure. Available from: [Link]

-

Kumar, V., et al. (2024). Anti-inflammatory and Antimicrobial Potential of 1, 3, 4-oxadiazoles and its Derivatives: A Review. Current Organic Synthesis. Available from: [Link]

-

Ighodaro, A., et al. (2022). The physical properties of 1,3,4-oxadiazole. ResearchGate. Available from: [Link]

-

Husain, A. & Ahuja, P. (2016). Recent progress of 1,3,4-oxadiazoles as anticonvulsants: Future horizons. Epilepsy Research. Available from: [Link]

-

Lis, M. & Konkel, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules. Available from: [Link]

-

Glomb, T., et al. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules. Available from: [Link]

-

Kumar, R., et al. (2021). Review of Synthesis of 1,3,4-Oxadiazole Derivatives. Polycyclic Aromatic Compounds. Available from: [Link]

-

Bala, S., et al. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International. Available from: [Link]

-

Sharma, D., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Journal of Applied Pharmaceutical Science. Available from: [Link]

-

Bansal, S., et al. (2015). ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW. ResearchGate. Available from: [Link]

-

Fassihi, A., et al. (2016). Design, Synthesis and Anticonvulsant Activity of 2-(2-Phenoxy) phenyl- 1,3,4-oxadiazole Derivatives. Research in Pharmaceutical Sciences. Available from: [Link]

-

Balachandra, A., et al. (2024). Synthesis, Molecular Docking, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives. ResearchGate. Available from: [Link]

-

Mohan, C. D., et al. (2018). Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells. Frontiers in Oncology. Available from: [Link]

-

Gümüş, F., et al. (2023). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. Available from: [Link]

Sources

- 1. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rroij.com [rroij.com]

- 3. mdpi.com [mdpi.com]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. jusst.org [jusst.org]

- 6. mdpi.com [mdpi.com]

- 7. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jchemrev.com [jchemrev.com]

- 9. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Frontiers | Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells [frontiersin.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 15. Anti-inflammatory and Antimicrobial Potential of 1, 3, 4-oxadiazoles and its Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Recent progress of 1,3,4-oxadiazoles as anticonvulsants: Future horizons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. thieme-connect.com [thieme-connect.com]

- 18. brieflands.com [brieflands.com]

spectroscopic data (NMR, IR, Mass) of 5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-amine

An In-depth Technical Guide to the Spectroscopic Characterization of 5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-amine

Authored by a Senior Application Scientist

Foreword: The Structural Elucidation of a Novel Heterocycle

In the landscape of medicinal chemistry and drug development, the 1,3,4-oxadiazole scaffold is a recurring motif of significant interest. These five-membered heterocycles are recognized as bioisosteres for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic profiles. Derivatives of this ring system have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1][2].

This guide focuses on a specific, promising derivative: This compound (CAS No: 2138-98-9)[3][4]. The introduction of a 2-chloro-substituted phenyl ring at the 5-position and an amine group at the 2-position creates a unique electronic and steric environment, making it a valuable candidate for further functionalization and biological screening.

As researchers synthesize this and similar novel compounds, their unambiguous structural confirmation is paramount. This document serves as a comprehensive technical guide to the spectroscopic characterization of this compound. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to provide a complete analytical portrait of the molecule. This guide is designed not merely as a list of data but as an explanatory journey into why the spectra appear as they do, empowering researchers to interpret their own experimental results with confidence.

Molecular Identity and Structural Framework

Before delving into spectral data, it is essential to establish the fundamental properties of the target molecule. The structural arrangement dictates the entire spectroscopic output.

1.1. Core Molecular Properties

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 2138-98-9 | [3][4] |

| Molecular Formula | C₈H₆ClN₃O | [3] |

| Molecular Weight | 195.61 g/mol | [3] |

1.2. Molecular Structure Diagram

The spatial arrangement of atoms and the numbering convention used for spectral assignments are illustrated below.

Caption: Chemical structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of organic structure elucidation, providing detailed information about the carbon-hydrogen framework. For this molecule, both ¹H and ¹³C NMR are indispensable.

2.1. Experimental Protocol: NMR Data Acquisition

A standardized protocol ensures reproducibility and data quality.

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent, typically DMSO-d₆. The choice of DMSO-d₆ is strategic; its ability to form hydrogen bonds with the amine protons (NH₂) prevents their rapid exchange, allowing them to be observed as a distinct, often broad, signal.

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving the complex splitting patterns of the aromatic protons.

-

¹H NMR Acquisition: Acquire a standard proton spectrum with 16-32 scans. Set the spectral width to cover a range of 0-12 ppm.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio. The spectral width should be set from 0-200 ppm.

-

Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (DMSO-d₆: δ ≈ 2.50 ppm for ¹H, δ ≈ 39.52 ppm for ¹³C).

2.2. Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The proton NMR spectrum is expected to show distinct signals for the amine and the four aromatic protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.90 - 7.80 | dd | 1H | H-6' | This proton is ortho to the electron-withdrawing oxadiazole ring, causing a significant downfield shift. It will be split by H-5' (vicinal, J ≈ 7-8 Hz) and H-4' (meta, J ≈ 1-2 Hz). |

| ~ 7.70 - 7.60 | m | 2H | H-3', H-4' | These protons are in a more complex environment and are expected to overlap. Their chemical shifts are influenced by the ortho-chlorine and the oxadiazole ring. |

| ~ 7.55 - 7.45 | m | 1H | H-5' | This proton is adjacent to two other aromatic protons, leading to a complex multiplet. |

| ~ 7.35 | br s | 2H | -NH₂ | The amine protons are expected to appear as a broad singlet due to hydrogen bonding with the DMSO solvent and quadrupole broadening from the nitrogen atom. |

2.3. Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum should display 8 distinct signals corresponding to the 8 unique carbon atoms in the molecule. The chemical shifts of oxadiazole carbons are particularly characteristic[5][6].

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 165.5 | C2 | This carbon is attached to two electronegative nitrogen atoms and is part of the amine-bearing side of the oxadiazole ring, placing it significantly downfield. |

| ~ 162.0 | C5 | This carbon is attached to a nitrogen and an oxygen within the ring and is bonded to the phenyl group. It is typically found slightly upfield from the C2 carbon in similar structures[5]. |

| ~ 132.5 | C2' | The carbon atom directly bonded to the chlorine atom (ipso-carbon) is expected to be deshielded. |

| ~ 132.0 | C4' | Aromatic carbon in a standard region. |

| ~ 131.5 | C6' | This carbon is ortho to the oxadiazole ring, leading to a downfield shift. |

| ~ 130.0 | C5' | Aromatic carbon in a standard region. |

| ~ 128.0 | C3' | Aromatic carbon in a standard region. |

| ~ 124.0 | C1' | The ipso-carbon attached to the oxadiazole ring. Its chemical shift is influenced by the heterocyclic substituent. |

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups, providing a molecular "fingerprint." It is particularly useful for confirming the presence of the amine group and the heterocyclic ring system.

3.1. Experimental Protocol: IR Data Acquisition

-

Method: The Attenuated Total Reflectance (ATR) method is most common for solid samples due to its simplicity and minimal sample preparation.

-

Sample Preparation: Place a small amount of the dry, solid sample directly onto the ATR crystal.

-

Acquisition: Record the spectrum, typically over a range of 4000 to 400 cm⁻¹. A background scan of the empty ATR crystal should be run first and automatically subtracted from the sample spectrum.

3.2. Predicted IR Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3350 - 3100 | N-H stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | The presence of two distinct bands in this region is a hallmark of a primary amine group. |

| 1650 - 1630 | C=N stretch | 1,3,4-Oxadiazole | This strong absorption is characteristic of the carbon-nitrogen double bond within the heterocyclic ring[6]. |

| 1610 - 1580 | C=C stretch | Aromatic Ring | Multiple sharp peaks in this region confirm the presence of the phenyl ring. |

| 1250 - 1200 | C-O-C stretch (asymmetric) | 1,3,4-Oxadiazole | This band is indicative of the ether-like linkage within the oxadiazole ring[6]. |

| 1100 - 1000 | C-N stretch | Amine | Corresponds to the stretching of the C2-NH₂ bond. |

| 780 - 740 | C-Cl stretch | Aryl Halide | A strong band in this region is expected for the carbon-chlorine bond. |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, which helps confirm its connectivity.

4.1. Experimental Protocol: MS Data Acquisition

-

Ionization Method: Electron Impact (EI) is a common technique for small, relatively stable organic molecules. It provides a clear molecular ion peak and rich fragmentation data.

-

Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system or a direct insertion probe on a mass spectrometer can be used.

-

Analysis: The instrument separates ions based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the parent ion and its fragments to within a few parts per million, providing definitive confirmation of the molecular formula.

4.2. Predicted Mass Spectrum and Fragmentation

The EI mass spectrum will be key to confirming the molecular weight and structural components.

-

Molecular Ion (M⁺): The most critical peak will be the molecular ion peak. Given the molecular formula C₈H₆ClN₃O, the M⁺ peak is expected at m/z 195 . Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), a characteristic M+2 peak will be observed at m/z 197 with approximately one-third the intensity of the m/z 195 peak. This isotopic pattern is a definitive indicator of a chlorine-containing compound.

-

Major Fragmentation Pathways: The high energy of EI will cause the molecular ion to fragment in predictable ways.

Caption: Predicted major fragmentation pathways for this compound under EI-MS.

-

Loss of Isocyanic Acid (HNCO): A common fragmentation for 2-amino-1,3,4-oxadiazoles is the cleavage of the ring to lose HNCO (43 Da), leading to a fragment ion at m/z 152/154 .

-

Formation of Chlorobenzoyl Cation: Cleavage of the bond between the phenyl and oxadiazole rings can generate a 2-chlorobenzoyl cation ([C₇H₄ClO]⁺) at m/z 139/141 .

-

Formation of Chlorophenyl Cation: Subsequent loss of carbon monoxide (CO) from the benzoyl fragment would yield the 2-chlorophenyl cation ([C₆H₄Cl]⁺) at m/z 111/113 .

Integrated Analytical Workflow

Caption: Integrated workflow for the synthesis and structural elucidation of the target compound.

Conclusion

The structural verification of This compound relies on the synergistic application of NMR, IR, and Mass Spectrometry. The predicted spectroscopic data presented in this guide provides a robust template for researchers. The ¹H and ¹³C NMR spectra will confirm the precise arrangement of the carbon-hydrogen skeleton. IR spectroscopy will provide unmistakable evidence of the key amine and oxadiazole functional groups. Finally, high-resolution mass spectrometry will verify the elemental composition and molecular weight, with the characteristic M⁺/M+2 isotopic cluster serving as definitive proof of the chlorine atom's presence. By comparing experimental data to this predictive guide, scientists can achieve confident and unequivocal structural confirmation, a critical step in the advancement of new therapeutic agents.

References

-

PubChem. (n.d.). 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

Pflégr, V., et al. (2023). 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent. PLOS ONE. Retrieved from [Link]

-

MDPI. (n.d.). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Molecules. Retrieved from [Link]

-

Molbase. (n.d.). This compound. Retrieved from [Link]

- Kanthiah, S., et al. (2011). 5-(2-aminophenyl)-1,3,4-oxadiazole-2(3H)-thione derivatives: Synthesis, characterization and antimicrobial evaluation. International Journal of Pharmaceutical Sciences Review and Research.

- Al-Janabi, A. S. M. (2011). Preparation Ligand 5-(3-chlorophenyl)-1,3,4-oxadiazole-2-thiol by New Method and Complexation with Transition Metals Ions. Oriental Journal of Chemistry.

- Monforte, P., et al. (2003). Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Mass Spectrometry Reviews.

-

NIST. (n.d.). 5-(Trifluoromethyl)-1,3,4-oxadiazol-2-amine. NIST Chemistry WebBook. Retrieved from [Link]

-

Asati, V., et al. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Bioinorganic Chemistry and Applications. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. Retrieved from [Link]

- Vinayak, et al. (2019). Design, Synthesis and Characterization of Novel Amine Derivatives of 5-[5-(Chloromethyl)-1, 3, 4-Oxadiazol-2-yl]- 2-(4-Fluorophenyl)-Pyridine as a New Class of Anticancer Agents.

-

Staszewska-Krajewska, O., et al. (2022). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules. Retrieved from [Link]

-

Jesus, A. J. L., et al. (2024). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Molecules. Retrieved from [Link]

- Aziz-ur-Rehman, et al. (2013). Synthesis of N'-Substituted-2-(5-(4-Chlorophenyl)-1,3,4- oxadiazol-2-ylthio)acetohydrazide Derivatives as Suitable Antibacterial Agents. Tropical Journal of Pharmaceutical Research.

- Hasan, A., et al. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry.

- Supporting Information. (n.d.). Synthesis, characterization and application of Ni0.5Zn0.5Fe2O4 nanoparticles for the one pot synthesis of triaryl-1H-imidazoles. RSC Advances.

Sources

- 1. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. This compound | CAS 2138-98-9 [matrix-fine-chemicals.com]

- 4. 2-Amino-5-(2-chlorophenyl)-1,3,4-oxadiazole | 2138-98-9 [amp.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group [mdpi.com]

A Technical Guide to the Discovery, History, and Application of 2-Amino-1,3,4-Oxadiazole Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-oxadiazole ring is a cornerstone five-membered heterocycle in medicinal chemistry, prized for its favorable physicochemical properties and metabolic stability. Among its derivatives, the 2-amino-1,3,4-oxadiazole scaffold has emerged as a particularly privileged structure, demonstrating a remarkable breadth of pharmacological activities. This guide provides an in-depth exploration of the historical milestones, the evolution of synthetic strategies, and the expansive therapeutic landscape of these compounds. We will delve into the causality behind key experimental choices, from classical cyclization reactions to modern, greener methodologies. By grounding the discussion in authoritative literature and providing practical, validated protocols, this document serves as a comprehensive resource for professionals engaged in the discovery and development of novel therapeutics based on this versatile pharmacophore.

Introduction: The Rise of a Privileged Scaffold